molecular formula C15H21N3O B2509477 N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide CAS No. 2415531-17-6

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide

Numéro de catalogue B2509477
Numéro CAS: 2415531-17-6
Poids moléculaire: 259.353
Clé InChI: YKDSWSFZRKAIDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide, also known as CC-115, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. CC-115 targets the mTOR pathway, which is involved in cell growth, proliferation, and survival.

Mécanisme D'action

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide targets the mTOR pathway, which is involved in cell growth, proliferation, and survival. Specifically, this compound inhibits both mTORC1 and mTORC2 complexes, leading to decreased phosphorylation of downstream targets such as S6K and AKT.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In addition, this compound has anti-inflammatory effects and has been shown to reduce cytokine production in animal models of rheumatoid arthritis and multiple sclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mTOR inhibition. However, this compound also has limitations, including its poor solubility and potential off-target effects.

Orientations Futures

There are several future directions for the development of N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of this compound as a combination therapy with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
In conclusion, this compound is a promising small molecule inhibitor that targets the mTOR pathway and has potential therapeutic applications in various diseases. Further research is needed to fully understand the mechanism of action and to develop this compound as a safe and effective treatment option for patients.

Méthodes De Synthèse

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is synthesized through a multi-step process that involves the cyclization of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid with cyclohexylamine. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-methyl-1-propanol to yield this compound.

Applications De Recherche Scientifique

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and fibrosis. In preclinical studies, this compound has shown efficacy in inhibiting tumor growth and reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Propriétés

IUPAC Name

N-cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-10-9-13(18-14(16-10)11-7-8-11)15(19)17-12-5-3-2-4-6-12/h9,11-12H,2-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDSWSFZRKAIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.